molecular formula C5H8O3 B13660713 Methyl (Z)-4-Hydroxy-2-butenoate

Methyl (Z)-4-Hydroxy-2-butenoate

Cat. No.: B13660713
M. Wt: 116.11 g/mol
InChI Key: QBFTZEUCFMABJD-UHFFFAOYSA-N
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Description

Methyl (Z)-4-Hydroxy-2-butenoate is an organic compound with the molecular formula C5H8O3 It is a methyl ester derivative of 4-hydroxy-2-butenoic acid and features a (Z)-configuration around its double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.

    Reduction: The double bond can be reduced to yield the saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

    Oxidation: Methyl 4-oxo-2-butenoate.

    Reduction: Methyl 4-hydroxybutanoate.

    Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.

Scientific Research Applications

Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

  • Methyl (E)-4-Hydroxy-2-butenoate
  • Methyl 4-Hydroxy-3-butenoate
  • Methyl 3-Hydroxy-2-butenoate

Comparison: Methyl (Z)-4-Hydroxy-2-butenoate is unique due to its (Z)-configuration, which influences its reactivity and interaction with other molecules. Compared to its (E)-isomer, it may exhibit different chemical and biological properties, making it valuable for specific applications. The presence of the hydroxyl group at the 4-position also distinguishes it from other similar compounds, contributing to its distinct reactivity profile.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl 4-hydroxybut-2-enoate

InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3

InChI Key

QBFTZEUCFMABJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCO

Origin of Product

United States

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